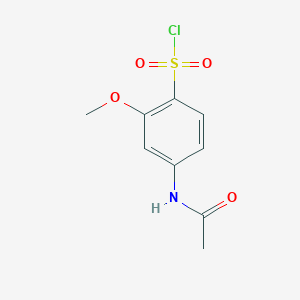

![molecular formula C7H6N2S B1283511 3-Aminotieno[2,3-c]piridina CAS No. 63326-75-0](/img/structure/B1283511.png)

3-Aminotieno[2,3-c]piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

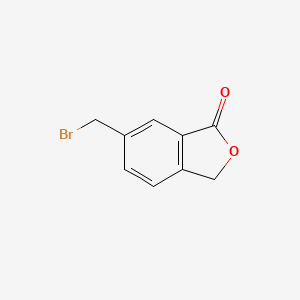

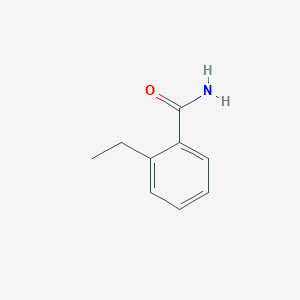

Thieno[2,3-c]pyridin-3-amine is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thieno[2,3-c]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno[2,3-c]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de la 3-Aminotieno[2,3-c]piridina, centrándose en aplicaciones únicas:

Agentes Antimtuberculosos

Los derivados de this compound se han estudiado por su potencial como agentes antimtuberculosos. Algunos compuestos de esta clase han mostrado actividad significativa contra Mycobacterium tuberculosis .

Actividades Antiinflamatorias

Estos compuestos también se han asociado con efectos antiinflamatorios, atribuidos a su respuesta inhibitoria contra mediadores inflamatorios vitales como la prostaglandina E2 y el factor de necrosis tumoral-α .

Actividad Anticancerígena

Los derivados de this compound se han evaluado por su actividad anticancerígena. Se ha encontrado que inhiben varias líneas celulares cancerosas y se consideran agentes anticancerígenos potenciales .

Inhibición de Quinasas

La parte tieno[2,3-c]piridina se ha identificado como un compuesto de éxito para inhibidores de la quinasa GRK2, que es un objetivo para programas de descubrimiento de fármacos .

Sondeo de la Fosforilación Oxidativa

Estos compuestos pueden servir como herramientas para sondear la vía de fosforilación oxidativa de las micobacterias, proporcionando información sobre el mecanismo de producción de energía bacteriana .

Inhibición de la Anhídrasa Carbónica IX

Se han introducido derivados de this compound como inhibidores de la anhídrasa carbónica IX, que desempeñan un papel en el direccionamiento anticancerígeno .

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Thieno[2,3-c]pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thieno[2,3-c]pyridin-3-amine has been identified as a potent inhibitor of glycogen synthase kinase 3β (GSK-3β), an enzyme involved in the regulation of various cellular processes, including glycogen metabolism and cell signaling pathways . The interaction between thieno[2,3-c]pyridin-3-amine and GSK-3β involves binding to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways.

Cellular Effects

Thieno[2,3-c]pyridin-3-amine exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thieno[2,3-c]pyridin-3-amine can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . Additionally, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of thieno[2,3-c]pyridin-3-amine involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, thieno[2,3-c]pyridin-3-amine inhibits GSK-3β by binding to its active site, which prevents the enzyme from phosphorylating its substrates . This inhibition results in the modulation of various signaling pathways and gene expression patterns, ultimately affecting cellular processes such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thieno[2,3-c]pyridin-3-amine have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that thieno[2,3-c]pyridin-3-amine remains stable under certain conditions, allowing for sustained inhibition of target enzymes and prolonged modulation of cellular processes . Degradation of the compound over time can lead to a decrease in its efficacy, highlighting the importance of optimizing storage and handling conditions in experimental settings.

Dosage Effects in Animal Models

The effects of thieno[2,3-c]pyridin-3-amine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, thieno[2,3-c]pyridin-3-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic potential . These findings underscore the importance of determining the optimal dosage range for achieving therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

Thieno[2,3-c]pyridin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, thieno[2,3-c]pyridin-3-amine has been shown to inhibit enzymes involved in glycolysis and gluconeogenesis, leading to changes in glucose metabolism and energy production . These effects on metabolic pathways highlight the potential of thieno[2,3-c]pyridin-3-amine as a therapeutic agent for metabolic disorders.

Transport and Distribution

The transport and distribution of thieno[2,3-c]pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, allowing for its accumulation in specific cellular compartments . Additionally, thieno[2,3-c]pyridin-3-amine can interact with binding proteins that facilitate its distribution within tissues, influencing its localization and activity . Understanding the transport and distribution of thieno[2,3-c]pyridin-3-amine is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of thieno[2,3-c]pyridin-3-amine plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of thieno[2,3-c]pyridin-3-amine within these compartments can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent . For example, the accumulation of thieno[2,3-c]pyridin-3-amine in the nucleus can enhance its ability to modulate gene expression and cell signaling pathways, while its localization in the mitochondria can affect cellular metabolism and energy production .

Propiedades

IUPAC Name |

thieno[2,3-c]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLKZQFXAXDCPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571761 |

Source

|

| Record name | Thieno[2,3-c]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63326-75-0 |

Source

|

| Record name | Thieno[2,3-c]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)